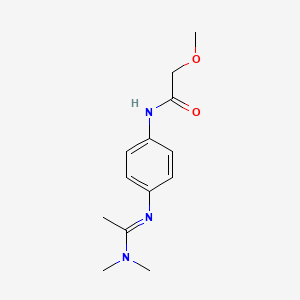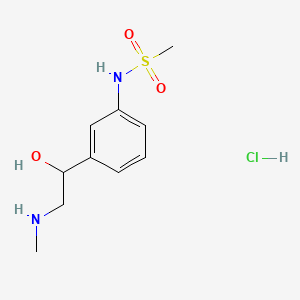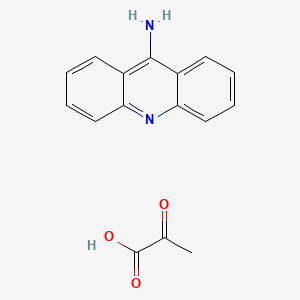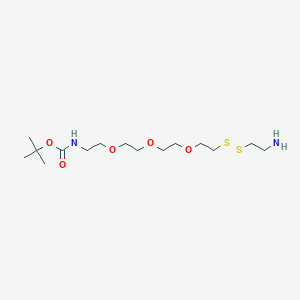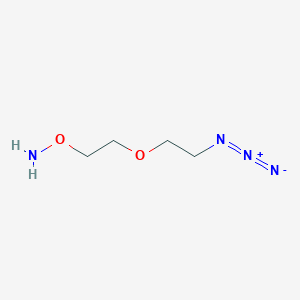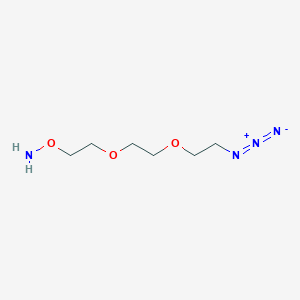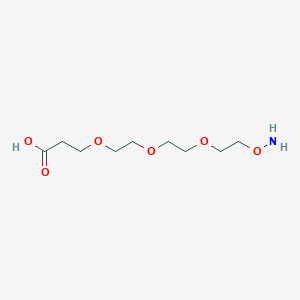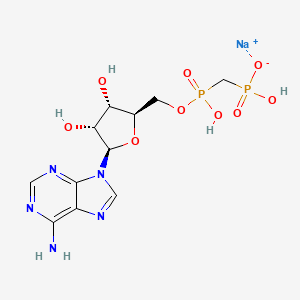
Éster adenosílico del ácido fosfometilfosfónico
Descripción general
Descripción
La adenosina 5’-metilendifosfato es un análogo de nucleótido difosfato. Es un compuesto sintético que imita la estructura de los nucleótidos naturales. Este compuesto es particularmente notable por su función como inhibidor de la ecto-5’-nucleotidasa (CD73), una enzima involucrada en la conversión de adenosina monofosfato a adenosina .
Aplicaciones Científicas De Investigación
La adenosina 5’-metilendifosfato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar análogos de nucleótidos y sus interacciones.
Biología: Sirve como inhibidor de la ecto-5’-nucleotidasa, lo que la hace útil en estudios de metabolismo de la adenosina y señalización.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en afecciones donde la señalización de la adenosina está implicada, como el cáncer y las enfermedades cardiovasculares.
Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y como herramienta de investigación en el descubrimiento de fármacos
Mecanismo De Acción
La adenosina 5’-metilendifosfato ejerce sus efectos inhibiendo la actividad de la ecto-5’-nucleotidasa (CD73). Esta enzima es responsable de convertir la adenosina monofosfato en adenosina, una molécula de señalización clave. Al bloquear esta conversión, la adenosina 5’-metilendifosfato reduce los niveles de adenosina, modulando así varios procesos fisiológicos como la inflamación, la respuesta inmune y el crecimiento tumoral .
Compuestos Similares:
Adenosina monofosfato: Un nucleótido natural involucrado en la transferencia de energía y la señalización.
Adenosina difosfato: Otro nucleótido natural, que juega un papel crucial en el metabolismo energético celular.
Adenosina trifosfato: El principal portador de energía en las células.
Singularidad: La adenosina 5’-metilendifosfato es única debido a su grupo metileno, que proporciona resistencia a la degradación enzimática por la ecto-5’-nucleotidasa. Esto la convierte en una herramienta valiosa para estudiar las vías de señalización de la adenosina y desarrollar posibles agentes terapéuticos .
Análisis Bioquímico
Biochemical Properties
Phosphomethylphosphonic acid adenosyl ester interacts with various enzymes and proteins. It has been found to interact with Glycogen synthase kinase-3 beta, Thymidylate kinase, Chemotaxis protein CheA, Insulin-like growth factor 1 receptor, Serine/threonine-protein kinase pim-1, Dihydroxyacetone kinase, Pantothenate kinase, Hexokinase-1, and Phosphoribosylglycinamide formyltransferase 2 . The nature of these interactions is primarily inhibitory, as the compound acts as a competitive inhibitor .
Cellular Effects
In cellular processes, Phosphomethylphosphonic acid adenosyl ester has significant effects. It influences cell function by inhibiting ATP-dependent reactions of oxidative phosphorylation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phosphomethylphosphonic acid adenosyl ester exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It replaces the oxygen atom bridging the beta to the gamma phosphate in ATP, thereby inhibiting ATP-dependent reactions .
Metabolic Pathways
Phosphomethylphosphonic acid adenosyl ester is involved in metabolic pathways related to ATP-dependent reactions . It interacts with enzymes such as Glycogen synthase kinase-3 beta and Thymidylate kinase, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de adenosina 5’-metilendifosfato generalmente implica la reacción de adenosina con ácido metilendifosfónico en condiciones específicas. El proceso requiere un control cuidadoso del pH y la temperatura para garantizar la formación correcta del enlace difosfato .
Métodos de Producción Industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis generalmente sigue principios similares a los métodos de laboratorio, ampliados para volúmenes de producción más grandes. Esto implica el uso de reactivos de alta pureza y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La adenosina 5’-metilendifosfato principalmente experimenta reacciones de sustitución debido a la presencia del grupo metileno. También puede participar en reacciones de hidrólisis en condiciones ácidas o básicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Generalmente involucran nucleófilos como iones hidróxido.
Reacciones de Hidrólisis: Pueden ocurrir en presencia de ácidos o bases fuertes, lo que lleva a la descomposición del enlace difosfato.
Productos Principales: Los productos principales de estas reacciones incluyen adenosina monofosfato y ácido metilendifosfónico .
Comparación Con Compuestos Similares
Adenosine monophosphate: A naturally occurring nucleotide involved in energy transfer and signaling.
Adenosine diphosphate: Another naturally occurring nucleotide, playing a crucial role in cellular energy metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness: Adenosine 5’-methylenediphosphate is unique due to its methylene group, which provides resistance to enzymatic degradation by ecto-5’-nucleotidase. This makes it a valuable tool for studying adenosine signaling pathways and developing potential therapeutic agents .
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWZBFDIYXLAA-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-14-7 | |
| Record name | α,β-Methylene-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)




